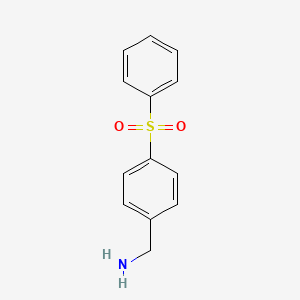

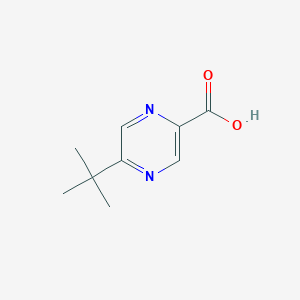

(4-(Phenylsulfonyl)phenyl)methanamine

Descripción general

Descripción

“(4-(Phenylsulfonyl)phenyl)methanamine” is a chemical compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “this compound” involves several stages. In the first stage, N-(4-benzenesulfonyl-benzyl)-phthalimide is treated with hydrazine in ethanol and heated at reflux for 3 hours. The solution is then evaporated in vacuo and the crude product is dissolved in DCM (100 mL) and washed with 10% aqueous sodium hydroxide (100 mL) .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C13H13NO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9H,10,14H2 .Physical And Chemical Properties Analysis

“this compound” is a solid substance. It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Catalysts in Transfer Hydrogenation Reactions

[(4-Phenylquinazolin-2-yl)methanamine, a derivative of (4-(Phenylsulfonyl)phenyl)methanamine, has been used in the synthesis of N-heterocyclic ruthenium(II) complexes. These complexes exhibit high efficiency as catalysts in transfer hydrogenation reactions, achieving up to 99% conversion rates and high turnover frequency (TOF) values (Karabuğa et al., 2015).

Synthesis of Unsymmetrical Pincer Palladacycles

Derivatives of this compound, such as 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been synthesized and used to form unsymmetrical NCN′ pincer palladacycles. These compounds demonstrate good catalytic activity and selectivity in various applications (Roffe et al., 2016).

Synthesis of Chiral (2-indolyl) Methanamine Derivatives

This compound-related compounds, such as N-phenylsulfonylindoles, have been used in nucleophilic addition reactions with N-tert-butanesulfinyl aldimines. This results in the creation of chiral (2-indolyl) methanamine derivatives with excellent diastereoselectivities, which are valuable in the development of asymmetric synthesis methods (Cheng et al., 2007).

Proton-Exchange-Membrane Fuel Cells

Sulfonated naphthalene dianhydride-based polyimide copolymers, which include derivatives of this compound, have been studied for their potential in fuel cell applications. These materials have shown promising properties such as water sorption, proton conductivity, and stability, making them suitable for use in proton-exchange-membrane fuel cells (Einsla et al., 2005).

Photocytotoxicity in Red Light

Iron(III) complexes involving derivatives of this compound, such as phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized and examined for their photocytotoxic properties. These complexes have shown exceptional photocytotoxicity in red light and potential for use in cellular imaging and cancer treatment (Basu et al., 2014).

Electrochemical Synthesis of Derivatives

Electrochemical oxidation methods have been utilized to synthesize derivatives of this compound, such as 4-amino-3-(phenylsulfonyl)diphenylamine derivatives. These methods offer an environmentally friendly approach to the synthesis of these compounds, avoiding the use of toxic reagents and solvents (Salahifar & Nematollahi, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking immediate medical advice/attention .

Propiedades

IUPAC Name |

[4-(benzenesulfonyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVXOTIZNSJKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729977 | |

| Record name | 1-[4-(Benzenesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94341-56-7 | |

| Record name | 1-[4-(Benzenesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B1397103.png)

![methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B1397105.png)